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In the landscape of modern chemical research, the pyrazole scaffold stands as a cornerstone

of heterocyclic chemistry, celebrated for its profound impact on medicinal chemistry and

materials science.[1][2] The strategic introduction of a nitro group and an ester functionality

onto this privileged core creates a class of compounds—nitro-substituted pyrazole esters—with

a rich and tunable chemical personality. The electron-withdrawing nature of the nitro group

profoundly influences the electronic landscape of the pyrazole ring, activating it for specific

transformations and often enhancing biological activity or energetic properties.[3][4]

Simultaneously, the ester moiety provides a versatile synthetic handle for hydrolysis,

derivatization, and prodrug strategies.[5][6]

This guide offers an in-depth exploration of the chemical properties of these bifunctional

molecules. We will move beyond simple procedural descriptions to uncover the causal

relationships between structure, reactivity, and function. For researchers in drug discovery, this

document will illuminate pathways for lead optimization and the exploration of structure-activity

relationships (SAR).[7] For materials scientists, it will provide insights into the design of novel

energetic compounds with tailored performance and sensitivity.[8][9][10]
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The assembly of nitro-substituted pyrazole esters can be broadly approached via two strategic

pathways: the direct nitration of a pre-formed pyrazole ester or the construction of the

heterocyclic ring from precursors already bearing the requisite nitro and ester groups. The

choice of strategy is dictated by the desired substitution pattern and the availability of starting

materials.

Electrophilic Nitration of Pyrazole Esters
The pyrazole ring is an aromatic system, susceptible to electrophilic substitution.[11] However,

the reaction's regioselectivity is critically dependent on reaction conditions and the nature of

substituents already present on the ring.

Mechanism and Regioselectivity: In neutral or basic media, electrophilic attack

predominantly occurs at the C4 position, as this pathway avoids the formation of highly

unstable positively charged azomethine intermediates that arise from attack at C3 or C5.[12]

Under strongly acidic conditions (e.g., HNO₃/H₂SO₄), the pyridine-like N2 nitrogen becomes

protonated, forming a pyrazolium cation.[13] This deactivates the ring, making nitration more

challenging but still favoring the C4 position.[14]

Causality of Reagent Choice: The choice of nitrating agent is crucial for controlling selectivity,

particularly when other sensitive groups are present.

Mixed Acid (HNO₃/H₂SO₄): This is the most common and powerful reagent for nitrating the

pyrazole ring, typically yielding the 4-nitro derivative.[14][15]

Acetyl Nitrate (HNO₃/Ac₂O): This milder reagent is often employed when the pyrazole is

substituted with an acid-sensitive group or an N-aryl group that could otherwise be nitrated

under harsher conditions.[13]

Ring Construction via Cycloaddition Reactions
Building the pyrazole ring from acyclic precursors offers exceptional control over isomer

placement. The [3+2] cycloaddition is a powerful tool in this context, involving the reaction of a

1,3-dipole with a dipolarophile.[16]
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Reaction of Hydrazines with β-Keto Esters: A classical and robust method involves the

condensation of a substituted hydrazine with a β-keto ester. If a nitro-substituted hydrazine

is used, a nitrophenyl-pyrazole ester is formed.[17]

[3+2] Cycloaddition of Diazocompounds with Nitroalkenes: This approach allows for the

direct incorporation of the nitro group. For instance, the reaction of diazomethane with a

nitro-substituted alkene bearing an ester group can yield a nitropyrazoline, which can then

be oxidized to the aromatic pyrazole.[18]

[3+2] Cycloaddition of Nitrylimines with Nitroalkenes: More advanced strategies utilize

nitrylimines as the 1,3-dipole, reacting with nitroethenes. These reactions can proceed

with high regioselectivity, although some systems may lead to unexpected elimination

products, directly affording the aromatic pyrazole.[19][20]

The workflow below illustrates a typical synthetic and analytical sequence for preparing these

compounds.

Caption: General workflow for synthesis and characterization.

Spectroscopic and Physicochemical Properties
The unambiguous characterization of nitro-substituted pyrazole esters relies on a suite of

analytical techniques, with multinuclear NMR spectroscopy being particularly informative.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Computational and experimental studies have provided a deep understanding of the NMR

spectra of nitropyrazoles.[9] The strong electron-withdrawing and anisotropic effects of the nitro

group are key determinants of the observed chemical shifts.

¹H NMR: Protons on the pyrazole ring experience significant deshielding. A proton at a

position adjacent to a nitro group will appear further downfield. For example, the C5-H in a 4-

nitropyrazole is typically found at a higher chemical shift than the C3-H.[8]

¹³C NMR: The carbon atom directly attached to the nitro group (C-NO₂) is significantly

deshielded due to the direct electron-withdrawing effect. Neighboring carbons also

experience a downfield shift.[8]
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¹⁵N NMR: This technique provides direct insight into the electronic environment of both the

pyrazole and nitro group nitrogens. The N-NO₂ signal is distinct from the pyrazole ring

nitrogen signals, which themselves differ based on their bonding environment (N1 vs. N2).[8]

[9]

Table 1: Typical NMR Chemical Shift Ranges for a 4-Nitro-1-phenyl-1H-pyrazole-5-carboxylate

System

Nucleus Position
Typical Chemical
Shift (ppm)

Rationale

¹H C3-H 8.0 - 8.5

Aromatic proton on

the electron-deficient

pyrazole ring.

Phenyl-H 7.4 - 7.8

Standard aromatic

region, influenced by

substitution.

Ester (e.g., -

OCH₂CH₃)

4.2 - 4.5 (CH₂) / 1.2 -

1.5 (CH₃)

Typical ethyl ester

shifts.

¹³C C3 135 - 140
Deshielded by

adjacent N atoms.

C4 145 - 155

Strongly deshielded

by the directly

attached nitro group.

[8]

C5 125 - 130

Influenced by both the

ester and N1-

substituent.

Carbonyl (C=O) 160 - 165
Typical ester carbonyl

region.
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The introduction of a nitro group generally increases the melting point and density of the

compound compared to its non-nitrated analog, which is a key consideration in the

development of energetic materials.[8][21] Thermal stability, often assessed by Differential

Thermal Analysis (DTA), is another critical parameter. Many nitropyrazole derivatives exhibit

high decomposition temperatures, a desirable trait for stable energetic materials.[8][10]

Chemical Reactivity: A Tale of Two Functional
Groups
The reactivity of nitro-substituted pyrazole esters is a fascinating interplay between the

pyrazole core, the deactivating nitro group, and the versatile ester handle.

Caption: Key reaction pathways for nitro-substituted pyrazole esters.

Reactions Involving the Nitro Group
Reduction to Amines: The transformation of the nitro group to an amino group is arguably the

most valuable reaction in this class. It converts a strongly electron-withdrawing group into an

electron-donating one, dramatically altering the molecule's properties and providing a

nucleophilic site for further functionalization.[22] Standard reduction methods include

catalytic hydrogenation (H₂/Pd), metal-acid systems (Sn/HCl), or milder reagents like

trichlorosilane.[23] This conversion is fundamental in medicinal chemistry for accessing new

chemical space.

Nucleophilic Aromatic Substitution (SₙAr): The powerful electron-withdrawing nature of

multiple nitro groups can activate the pyrazole ring towards nucleophilic attack, leading to the

displacement of a nitro group. This is particularly prevalent in polynitrated pyrazoles like

3,4,5-trinitropyrazole.[24][25] The regioselectivity of this substitution is controlled by the N1

substituent. In N-unsubstituted trinitropyrazole, the C4-nitro group is displaced. In N-

substituted analogs, nucleophilic attack occurs at the C5 position.[26] Common nucleophiles

include azides, amines, and thiols.[24][26]

Caption: Regioselectivity of nucleophilic substitution on trinitropyrazoles.

Reactions of the Ester Moiety
The ester group behaves predictably, offering a gateway to a variety of derivatives.
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Hydrolysis: Saponification under basic conditions or hydrolysis under acidic conditions

converts the ester to the corresponding carboxylic acid or, in some cases, decarboxylation

may occur.[6] For pyrazole esters used as drug candidates, this reaction can be a metabolic

liability, leading to rapid cleavage in vivo and loss of potency.[5]

Transesterification and Amidation: The ester can be converted to other esters by reaction

with an alcohol under acid or base catalysis. Reaction with amines yields the corresponding

amides. These reactions are crucial for building libraries of analogs during lead optimization

in drug discovery.[27]

Applications: From Therapeutics to Energetics
The unique chemical properties of nitro-substituted pyrazole esters make them valuable in

diverse scientific fields.

Medicinal Chemistry: These compounds are explored as potential therapeutic agents with a

broad spectrum of reported biological activities, including antimicrobial, anti-inflammatory,

and anticancer effects.[1][17][19] The nitro group can act as a key pharmacophoric element

or be used as a synthetic precursor to an essential amino group.[22] The ester can be used

to tune solubility and pharmacokinetic properties.

Energetic Materials: Polynitrated pyrazoles are a class of high-performance energetic

materials.[9][10] They often exhibit a favorable balance of high density, good detonation

performance, and acceptable thermal stability.[10][28] The ester group can be further

functionalized, for instance, by conversion to a nitrate ester, to further enhance the energetic

output of the molecule.[8]

Validated Experimental Protocols
The following protocols are provided as self-validating systems, detailing the necessary steps

and expected observations for key transformations.

Protocol 1: Synthesis of Ethyl 4-nitro-1-phenyl-1H-
pyrazole-5-carboxylate via Nitration

Rationale: This protocol uses mixed acid to nitrate a commercially available pyrazole ester.

The C4 position is the expected site of nitration.
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Procedure:

To a stirred solution of concentrated sulfuric acid (20 mL) cooled to 0 °C in an ice-salt

bath, add ethyl 1-phenyl-1H-pyrazole-5-carboxylate (5.0 g, 23.1 mmol) portion-wise,

ensuring the temperature does not exceed 10 °C.

Once addition is complete, slowly add a pre-cooled (0 °C) mixture of concentrated sulfuric

acid (10 mL) and fuming nitric acid (5 mL) dropwise over 30 minutes, maintaining the

internal temperature below 5 °C.

After the addition, allow the reaction mixture to stir at 0-5 °C for 2 hours. Monitor the

reaction by TLC (3:1 Hexane:Ethyl Acetate).

Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.

A pale-yellow solid will precipitate. Collect the solid by vacuum filtration and wash

thoroughly with cold water until the filtrate is neutral (pH ~7).

Dry the crude product in a vacuum oven. Recrystallize from ethanol to afford the title

compound as white crystals.

Expected Outcome: Yield >80%. Characterize by NMR, confirming the absence of the C4-H

signal and appropriate shifts for C3-H and the phenyl protons.

Protocol 2: Reduction of Ethyl 4-nitro-1-phenyl-1H-
pyrazole-5-carboxylate

Rationale: This protocol employs tin(II) chloride, a classic and effective reagent for the

reduction of an aromatic nitro group to an amine without affecting the ester functionality.[23]

Procedure:

In a round-bottom flask, suspend ethyl 4-nitro-1-phenyl-1H-pyrazole-5-carboxylate (2.0 g,

7.6 mmol) in ethanol (50 mL).

Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (8.6 g, 38.1 mmol) to the suspension.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 12 Tech Support

https://patents.google.com/patent/US9284258B2/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13137618?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Heat the mixture to reflux and stir for 4 hours. The yellow solution should become

colorless.

Cool the reaction to room temperature and carefully pour it into a beaker of ice water (100

mL).

Basify the solution by slowly adding saturated sodium bicarbonate solution until the pH is

~8. A white precipitate of tin salts will form.

Extract the mixture with ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate,

and concentrate under reduced pressure to yield the crude amine.

Purify by column chromatography (silica gel, gradient elution with hexane/ethyl acetate).

Expected Outcome: Yield >70%. Characterize by IR spectroscopy (appearance of N-H

stretches ~3300-3500 cm⁻¹) and NMR (upfield shift of pyrazole ring protons).

Conclusion and Future Outlook
Nitro-substituted pyrazole esters are a chemically rich and functionally diverse class of

molecules. Their synthesis is well-established, allowing for precise control over substitution

patterns. Their reactivity is dominated by the interplay of the electron-deficient nitrated pyrazole

ring and the versatile ester group. The facile reduction of the nitro group to an amine and the

potential for nucleophilic substitution are key transformations that enable their use as advanced

intermediates. Future research will likely focus on developing more asymmetric synthetic

routes, exploring their application in bioorthogonal chemistry, and designing next-generation

energetic materials with superior safety and performance profiles. The foundational chemical

principles outlined in this guide will continue to underpin these future innovations.

References
Recent progress in the synthesis of nitropyrazoles and their hydrogenated analogs via
noncatalyzed (3+2) cycloaddition reactions of conjugated nitroalkenes. (2025).
Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-
Cast Explosives. (2023). MDPI.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13137618?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The Synthesis, Characterization, and Rapid Cycloadditions of 5-Nitro-1,2,3-Triazine. (n.d.).
NIH.
Complete Electrophilic Substitution Reactions Pyrazole. (n.d.). Scribd.
(PDF) Nitropyrazoles (review). (2025).
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and
Biological Activities. (n.d.). PMC.
On the Mechanism of the Synthesis of Nitrofunctionalised Δ 2 -Pyrazolines via [3+2]
Cycloaddition Reactions between α-EWG-Activated Nitroethenes and Nitrylimine TAC
Systems. (2022). MDPI.
Synthesis of substituted pyrazole derivatives and evaluation of their antimicrobial activity.
(n.d.). Scholars Research Library.
1-Nitropyrazole in Pharmaceutical Synthesis: Applications and Sourcing. (2026). Unknown
Source.
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). PMC.
A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences.
Process for the reduction of nitro derivatives to amines. (n.d.).
Pyrazole. (n.d.). Unknown Source.
Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
On the Question of the Application Potential and the Molecular Mechanism of the Formation
of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. (2025). PMC.
Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that
are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (n.d.). PMC - NIH.
Hydrolysis reaction of pyrazinoate esters to POA and the corresponding... (n.d.).
Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (n.d.).
Technical Support Center: Improving Selectivity in Electrophilic Substitution of Pyrazoles.
(n.d.). Benchchem.
Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. (n.d.).
Open Access LMU.
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic
Compounds. (n.d.). PMC.
Synthesis and Comparison of the Reactivity of 3,4,5‐1H‐Trinitropyrazole and Its N‐Methyl
Derivative. (2025).
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural
Consider
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic
Compounds. (2020). MDPI.
On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis
of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. (2022). PMC.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13137618?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research
and Reviews.
Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-
catalyst and biological evalu
Review on synthesis of nitropyrazoles. (2025).
Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. (n.d.).
Unknown Source.
Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic M
Synthesis of novel pyrazole derivatives and neuroprotective effect investig
Cycloaddition. (n.d.). Wikipedia.
Condensation-cyclodehydration of 2,4-dioxobutanoates: Synthesis of new esters of
pyrazoles and isoxazoles and their antimicrobi. (n.d.). Der Pharma Chemica.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. rroij.com [rroij.com]

2. visnav.in [visnav.in]

3. On the Question of the Application Potential and the Molecular Mechanism of the
Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines -
PMC [pmc.ncbi.nlm.nih.gov]

4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational
Structural Considerations [frontiersin.org]

5. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that
are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC
[pmc.ncbi.nlm.nih.gov]

6. researchgate.net [researchgate.net]

7. nbinno.com [nbinno.com]

8. mdpi.com [mdpi.com]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b13137618?utm_src=pdf-custom-synthesis#bc-rfq
https://www.rroij.com/open-access/pyrazoles-synthesis-properties-and-applications-in-medicinal-chemistry.pdf
https://visnav.in/ijacbs/wp-content/uploads/sites/3/2022/07/IJACBS-22F-01002-PREPRINT-Final-1.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC12609276/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12609276/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12609276/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2021.666725/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2021.666725/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC2776708/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2776708/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2776708/
https://www.researchgate.net/figure/Hydrolysis-reaction-of-pyrazinoate-esters-to-POA-and-the-corresponding-alcohol-and_fig1_282641939
https://www.nbinno.com/article/dye-intermediates/1-nitropyrazole-pharmaceutical-synthesis-applications-sourcing-ca
https://www.mdpi.com/1420-3049/28/18/6489
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13137618?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


9. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC
[pmc.ncbi.nlm.nih.gov]

10. mdpi.com [mdpi.com]

11. pharmajournal.net [pharmajournal.net]

12. eguru.rrbdavc.org [eguru.rrbdavc.org]

13. pdf.benchchem.com [pdf.benchchem.com]

14. scribd.com [scribd.com]

15. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic
Compounds - PMC [pmc.ncbi.nlm.nih.gov]

16. Cycloaddition - Wikipedia [en.wikipedia.org]

17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

18. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and
Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

19. researchgate.net [researchgate.net]

20. On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the
Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene - PMC
[pmc.ncbi.nlm.nih.gov]

21. researchgate.net [researchgate.net]

22. researchgate.net [researchgate.net]

23. US9284258B2 - Process for the reduction of nitro derivatives to amines - Google Patents
[patents.google.com]

24. researchgate.net [researchgate.net]

25. researchgate.net [researchgate.net]

26. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

27. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC
[pmc.ncbi.nlm.nih.gov]

28. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Foreword: The Strategic Importance of Nitro-Substituted
Pyrazole Esters]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13137618/docs#foreword-the-strategic-importance-
of-nitro-substituted-pyrazole-esters]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC12670067/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12670067/
https://www.mdpi.com/1420-3049/25/15/3475
https://www.pharmajournal.net/article/6/1-1-7-611.pdf
https://eguru.rrbdavc.org/module/data/150-Pyrazole.pdf
https://pdf.benchchem.com/1469/Technical_Support_Center_Improving_Selectivity_in_Electrophilic_Substitution_of_Pyrazoles.pdf
https://www.scribd.com/document/892257920/Complete-Electrophilic-Substitution-Reactions-Pyrazole-1
https://pmc.ncbi.nlm.nih.gov/articles/PMC7435826/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7435826/
https://en.wikipedia.org/wiki/Cycloaddition
https://www.scholarsresearchlibrary.com/articles/synthesis-of-substituted-pyrazole-derivatives-and-evaluation-of-their-antimicrobial-activity.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8401439/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8401439/
https://www.researchgate.net/publication/388819670_Recent_progress_in_the_synthesis_of_nitropyrazoles_and_their_hydrogenated_analogs_via_noncatalyzed_32_cycloaddition_reactions_of_conjugated_nitroalkenes
https://pmc.ncbi.nlm.nih.gov/articles/PMC9739753/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9739753/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9739753/
https://www.researchgate.net/publication/370866224_Alkyl-Bridged_Nitropyrazoles_-_Adjustment_of_Performance_and_Sensitivity_Parameters
https://www.researchgate.net/publication/227252115_Nitropyrazoles_review
https://patents.google.com/patent/US9284258B2/en
https://patents.google.com/patent/US9284258B2/en
https://www.researchgate.net/publication/262948557_Synthesis_and_Comparison_of_the_Reactivity_of_345-1H-Trinitropyrazole_and_Its_N-Methyl_Derivative
https://www.researchgate.net/publication/288198261_Review_on_synthesis_of_nitropyrazoles
https://epub.ub.uni-muenchen.de/108887/1/Eur_J_Org_Chem_-_2023_-_Reinhardt_-_Alkyl%E2%80%90Bridged_Nitropyrazoles___Adjustment_of_Performance_and_Sensitivity_Parameters.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC12613307/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12613307/
https://www.researchgate.net/publication/382112341_Understanding_the_Stability_of_Highly_Nitrated_Sensitive_Pyrazole_Isomers
https://www.benchchem.com/product/b13137618/docs#foreword-the-strategic-importance-of-nitro-substituted-pyrazole-esters
https://www.benchchem.com/product/b13137618/docs#foreword-the-strategic-importance-of-nitro-substituted-pyrazole-esters
https://www.benchchem.com/product/b13137618/docs#foreword-the-strategic-importance-of-nitro-substituted-pyrazole-esters
https://www.benchchem.com/product/b13137618/docs#foreword-the-strategic-importance-of-nitro-substituted-pyrazole-esters
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13137618?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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